Ácido 1-(Fmoc-amino)ciclohexanocarboxílico

Descripción general

Descripción

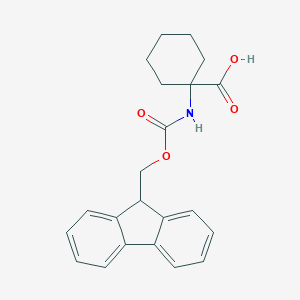

1-(Fmoc-amino)cyclohexanecarboxylic acid is a synthetic compound widely used in organic synthesis, pharmaceuticals, and agrochemicals. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a cyclohexane ring, which is further connected to a carboxylic acid group. This compound is particularly significant in peptide synthesis due to its role as a building block for creating complex peptide structures .

Aplicaciones Científicas De Investigación

1-(Fmoc-amino)cyclohexanecarboxylic acid has diverse applications in scientific research:

Peptide Synthesis: Used as a building block in solid-phase peptide synthesis to create complex peptides and proteins.

Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.

Agrochemicals: Utilized in the synthesis of agrochemical products for crop protection and enhancement

Mecanismo De Acción

Target of Action

It’s noted that this compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals industry .

Mode of Action

It’s known to be used in peptide synthesis , which suggests it may interact with other molecules to form peptides in a biochemical context.

Pharmacokinetics

It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution in a biological system.

Result of Action

Given its role in peptide synthesis , it can be inferred that it may contribute to the production of biologically active peptides, influencing various cellular processes.

Action Environment

It’s recommended to store the compound in a cool place, tightly closed in a dry and well-ventilated place, away from strong oxidizing agents . This suggests that environmental conditions such as temperature, humidity, and exposure to certain chemicals can affect the stability of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Fmoc-amino)cyclohexanecarboxylic acid is typically synthesized through a multi-step process involving the protection of the amino group with the Fmoc group. The general synthetic route includes:

Protection of the Amino Group: The amino group on cyclohexanecarboxylic acid is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

Purification: The resulting product is purified through recrystallization or chromatography to obtain high purity 1-(Fmoc-amino)cyclohexanecarboxylic acid

Industrial Production Methods: In industrial settings, the production of 1-(Fmoc-amino)cyclohexanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the protection reaction under controlled conditions.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Fmoc-amino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine, yielding the free amino group.

Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptide fragments using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.

Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Substitution: Alcohols or amines in the presence of coupling agents

Major Products:

Deprotected Amino Acid: Free amino group after Fmoc removal.

Peptide Chains: Extended peptide sequences through coupling reactions.

Esters and Amides: Formed through substitution reactions

Comparación Con Compuestos Similares

1-(Fmoc-amino)cyclopentanecarboxylic acid: Similar structure with a cyclopentane ring instead of cyclohexane.

1-(Fmoc-amino)cycloheptanecarboxylic acid: Similar structure with a cycloheptane ring.

Fmoc-protected amino acids: General class of compounds with Fmoc-protected amino groups

Uniqueness: 1-(Fmoc-amino)cyclohexanecarboxylic acid is unique due to its specific ring size, which can influence the conformational properties of the resulting peptides. The cyclohexane ring provides a distinct steric environment that can affect the folding and stability of peptide structures .

Actividad Biológica

1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac) is a compound that has garnered attention in the fields of organic chemistry and biological research due to its unique structural properties and potential applications in peptide synthesis and drug development. This article explores the biological activity of Fmoc-Ac, focusing on its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

1-(Fmoc-amino)cyclohexanecarboxylic acid has the chemical formula C22H23NO4 and a molecular weight of 365.43 g/mol. The structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its role in peptide synthesis. The cyclohexane ring introduces conformational rigidity, which can influence the compound's biological interactions.

The biological activity of Fmoc-Ac is primarily associated with its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions while preventing side reactions that could compromise the integrity of peptide chains. The cyclohexane moiety contributes to the conformational stability of peptides, potentially enhancing their biological activity through improved binding affinity to target proteins.

Key Mechanisms:

- Peptide Synthesis : Fmoc-Ac serves as a building block in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptides with specific functionalities.

- Conformational Stability : The rigid structure provided by the cyclohexane ring can stabilize secondary structures such as alpha-helices and beta-sheets in peptides, enhancing their functional properties.

Biological Applications

1-(Fmoc-amino)cyclohexanecarboxylic acid has been investigated for various biological applications, particularly in drug development and molecular imaging.

1. Drug Development

- Peptide Therapeutics : Fmoc-Ac is utilized in designing peptide therapeutics that target specific receptors or enzymes. Its ability to form stable structures makes it an attractive candidate for developing drugs with enhanced efficacy and reduced side effects.

- Protease Inhibitors : Research has indicated that derivatives of Fmoc-Ac can act as protease inhibitors, which are crucial in treating viral infections such as dengue and West Nile virus. These compounds exhibit low micromolar inhibitory potency against serine proteases while maintaining selectivity and low cytotoxicity .

2. Molecular Imaging

- Radiolabeled Peptides : Fmoc-Ac is used in synthesizing radiolabeled peptides for imaging applications, particularly targeting prostate-specific membrane antigen (PSMA) in prostate cancer diagnostics. Studies have shown that radiotracers incorporating Fmoc-Ac demonstrate high tumor-to-background ratios, making them effective for imaging tumor sites .

Case Studies

Several studies highlight the biological activity and applications of 1-(Fmoc-amino)cyclohexanecarboxylic acid:

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-20(25)22(12-6-1-7-13-22)23-21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIVAWBKUQJNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373232 | |

| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162648-54-6 | |

| Record name | 1-[(Fmoc)amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162648-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.